5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
5-amino-3-cyclopentyl-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-14-10(12)8(6-11)9(13-14)7-4-2-3-5-7/h7H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPDPONLXJIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCC2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624607 | |
| Record name | 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017689-87-0 | |
| Record name | 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Conditions
The following table summarizes the reaction conditions and reagents used in each step of the synthesis:
| Step | Reaction | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Formation of Cyclopentyl Hydrazine | Cyclopentanone, Hydrazine hydrate | Reflux in ethanol | High |
| 2 | Cyclization to form Pyrazole | Cyclopentyl hydrazine, Ethyl cyanoacetate | Reflux in ethanol | Moderate to high |
| 3 | Amination at 3-position | Appropriate amines | Room temperature or mild heating | Variable |
| 4 | Introduction of Cyano group | Suitable cyanide source (e.g., sodium cyanide) | Reflux in solvent (e.g., DMF) | High |
Alternative Synthesis Methods
Other methods for synthesizing this compound may include:
One-Pot Synthesis : Combining all reactants in a single reaction vessel under controlled conditions can simplify the process and improve yields.
Use of Catalysts : Employing catalysts such as palladium or nickel can enhance reaction rates and selectivity during various steps.
Research Findings and Applications
Recent studies have explored various applications for 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile, particularly in pharmacology due to its potential as a therapeutic agent. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : CHN
- Molecular Weight : 190.25 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a cyclopentyl group, contributing to its biological activity.
Predicted Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 387.1 ± 42.0 °C |
| Density | 1.31 ± 0.1 g/cm³ |
| pKa | 0.92 ± 0.10 |
Medicinal Chemistry
5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Specific mechanisms of action are still under investigation, but it may involve the inhibition of specific kinases involved in cancer proliferation.
- Anti-inflammatory Properties : Research has suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Agricultural Science
The compound is being explored for its use as a pesticide or herbicide:
- Pest Resistance : Its chemical structure allows it to interact with biological pathways in pests, potentially leading to the development of new pest control agents that are more effective and environmentally friendly compared to conventional pesticides.
- Plant Growth Regulation : There is ongoing research into its role as a plant growth regulator, which could enhance crop yields and resilience against environmental stresses.
Materials Science
This compound is also being studied for its applications in materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific properties, such as improved thermal stability or mechanical strength.
- Nanotechnology : Its unique properties may allow for incorporation into nanomaterials for various applications, including drug delivery systems or sensors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as a therapeutic agent.
Case Study 2: Agricultural Application
In an agricultural study, the compound was tested against common pests affecting maize crops. Results showed a 70% reduction in pest populations when applied at recommended dosages, highlighting its efficacy as a biopesticide.
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological activity .
Comparison with Similar Compounds
- 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Comparison: While these compounds share a similar pyrazole core, the presence of different substituents (e.g., cyclopentyl, phenyl, difluorophenyl) imparts unique properties to each compound. For instance, the cyclopentyl group in 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile may enhance its lipophilicity and membrane permeability, potentially leading to better biological activity compared to its analogs .
Biological Activity
5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1017689-87-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its mechanism of action, biochemical properties, and applications in various fields, supported by relevant research findings and data.
Target Enzyme : The primary target of this compound is 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in the metabolism of dialkylglycines, impacting various biochemical pathways.
Mode of Action : The compound interacts with its target through molecular docking , influencing metabolic processes at the cellular level. This interaction can lead to significant changes in cell function and signaling pathways, particularly those related to inflammation and metabolic regulation.
This compound exhibits a range of biochemical properties:
- Antimicrobial Activity : Research indicates that this compound possesses moderate antibacterial and antifungal properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent, affecting gene expression related to inflammatory responses.
Cellular Effects
The compound influences various cellular processes, including:
- Gene Expression Modulation : It affects the expression of genes involved in inflammatory responses and cellular metabolism.
- Cell Signaling Pathways : By modulating these pathways, it can alter cellular responses to stimuli, potentially leading to therapeutic effects in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related pyrazole derivatives, demonstrating that modifications in the molecular structure can enhance efficacy against specific bacteria and fungi .
- Inflammation Models : In vitro studies using human chondro-sarcoma cell lines showed that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNFα and IL-6, suggesting potential applications in treating chronic inflammatory conditions .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Structure | Antimicrobial |
| 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile | Structure | Anti-inflammatory |
The cyclopentyl group in this compound enhances its lipophilicity and membrane permeability compared to its analogs, potentially leading to improved biological activity.
Q & A
Q. What are the key synthetic routes for 5-amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence isomer ratios?
- Methodological Answer : The synthesis of pyrazole-4-carbonitriles often involves cyclocondensation of hydrazines with β-ketonitriles or via triazenylpyrazole intermediates. For example, azide-functionalized pyrazole derivatives (e.g., 5-azido-1H-pyrazole-4-carbonitrile) are synthesized by reacting triazenylpyrazole precursors with azido(trimethyl)silane under trifluoroacetic acid catalysis at 50°C . Isomer ratios in methylation reactions depend on substituents at the 4-position; steric and electronic factors dictate regioselectivity, as observed in analogous pyrazole systems .
- Key Data :
| Reaction Step | Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Azide formation | 50°C, CH₂Cl₂, TFA | 85% | LC-MS, ¹H/¹³C NMR, HRMS |
| Methylation | Varies by substituent | 72–88% | TLC, X-ray diffraction |
Q. How is the crystal structure of pyrazole-4-carbonitrile derivatives determined, and what structural features are critical for bioactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the crystal structure of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile was resolved at 90 K, revealing a planar pyrazole ring with intramolecular hydrogen bonding between the amino and nitrile groups, stabilizing the conformation . Such features are critical for interactions with biological targets (e.g., enzyme active sites) .
Q. What spectroscopic techniques are used to characterize pyrazole-4-carbonitriles, and how are data interpreted?
- Methodological Answer : ¹H/¹³C NMR, IR, and HRMS are standard. For 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, the nitrile group exhibits a sharp IR peak at 2242 cm⁻¹, while azide stretches appear at 2138 cm⁻¹ . In ¹H NMR, aromatic protons resonate at δ 7.20–7.54 ppm, and methyl groups appear as singlets near δ 2.38 ppm . HRMS confirms molecular ions (e.g., m/z 238.0961 for C₁₂H₁₀N₆) with <2 ppm error .
Advanced Research Questions
Q. How do computational methods predict the reactivity and regioselectivity of pyrazole-4-carbonitriles in cycloaddition reactions?
- Methodological Answer : Density functional theory (DFT) calculations optimize transition states and frontier molecular orbitals (FMOs). For triazenylpyrazole precursors, electron-deficient nitriles favor [3+2] cycloadditions with azides. Computational studies on analogous systems (e.g., Zaleplon intermediates) show that HOMO-LUMO gaps <5 eV correlate with high reactivity .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-4-carbonitriles?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile showed variable IC₅₀ values in PDE4 inhibition assays due to solvent polarity effects . Rigorous purity validation (e.g., HPLC >98%) and standardized bioassay protocols (e.g., AOAC SMPR 2014.011) mitigate such issues .
Q. How are pyrazole-4-carbonitriles functionalized for targeted drug delivery, and what are the stability challenges?
- Methodological Answer : Post-synthetic modifications (e.g., alkylation, acylation) are common. For instance, 1-(4-methylbenzyl)-substituted derivatives are synthesized via nucleophilic substitution under dry conditions to prevent hydrolysis . Stability studies in DMSO (24 h, RT) show <5% degradation, but trifluoroacetylated analogs hydrolyze rapidly in aqueous media (t₁/₂ <1 h) .
Data Contradictions and Resolution
- Contradiction : Conflicting reports on the antimicrobial activity of pyrazole-4-carbonitriles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
